2,3,6,2',3',4',6'-Hexa-O-acetyl-D-cellobial
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Overview
Description
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial is a chemically modified derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is characterized by the acetylation of hydroxyl groups at specific positions on the glucose units, resulting in a molecule with the molecular formula C24H32O15 and a molecular weight of 560.51 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial typically involves the acetylation of cellobiose. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The acetylation is then carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is conducted under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield cellobiose.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like alcohols or amines in the presence of catalysts
Major Products
Hydrolysis: Cellobiose and acetic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted cellobiose derivatives
Scientific Research Applications
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial has several applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry and reactions involving acetylated sugars.
Biology: Employed in the study of enzyme-substrate interactions, particularly those involving glycosidases.
Medicine: Investigated for its potential antitumor properties, as it can inhibit the growth of malignant cells and induce apoptosis.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various applications
Mechanism of Action
The mechanism of action of 2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial involves its interaction with specific enzymes and molecular targets. In biological systems, it can act as a substrate for glycosidases, leading to the hydrolysis of acetyl groups and the release of cellobiose. Its antitumor properties are attributed to its ability to interfere with cellular processes, leading to the inhibition of cell proliferation and induction of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha-D-lactosyl bromide: Another acetylated sugar derivative with similar protective groups.
Hexa-O-acetyl-lactal: A compound with a similar acetylation pattern but different sugar backbone
Uniqueness
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial is unique due to its specific acetylation pattern on the cellobiose molecule, which imparts distinct chemical and biological properties. Its ability to serve as a model compound for studying carbohydrate chemistry and its potential antitumor activity set it apart from other acetylated sugars .
Properties
Molecular Formula |
C24H32O15 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
[(2R,3S,4S)-4-acetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24-/m0/s1 |
InChI Key |
RCDAESHZJBZWAW-ZPLYMWLFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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